tert-Butyl (2-bromobenzyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromobenzyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-bromobenzyl)glycinate typically begins with glycine, tert-butyl bromoacetate, and 2-bromobenzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-bromobenzyl)glycinate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and protein-ligand binding
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Explored for its potential use in the development of agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the glycinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl glycinate: Lacks the bromobenzyl group, making it less reactive in substitution reactions.
2-Bromobenzyl bromide: Lacks the glycinate moiety, limiting its biological applications.
Glycine tert-butyl ester: Similar structure but lacks the bromobenzyl group
Uniqueness:
Reactivity: The presence of both the tert-butyl and bromobenzyl groups enhances the reactivity of tert-Butyl (2-bromobenzyl)glycinate in various chemical reactions.
Biological Activity: The combination of these groups also imparts unique biological properties, making it a valuable compound in medicinal chemistry
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)9-15-8-10-6-4-5-7-11(10)14/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
FRXIDWOMZCLKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.